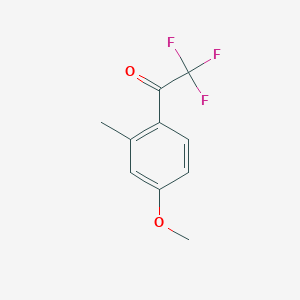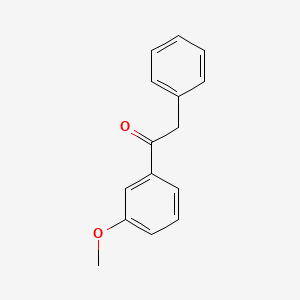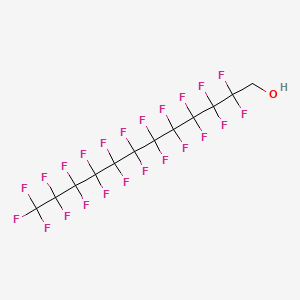
1H,1H-Perfluoro-1-dodecanol
Overview
Description
1H,1H-Perfluoro-1-dodecanol is a fluorinated alcohol with the molecular formula C12H3F23O and a molecular weight of 600.11 g/mol . It is characterized by its white to off-white solid form and is known for its high thermal stability and resistance to chemical reactions . This compound is part of the fluorotelomer alcohol family and is used in various industrial applications due to its unique properties .
Preparation Methods
1H,1H-Perfluoro-1-dodecanol can be synthesized through several methods. One common synthetic route involves the telomerization of tetrafluoroethylene with a suitable alcohol, followed by hydrogenation . The reaction conditions typically include high temperatures and pressures, as well as the use of catalysts to facilitate the reaction . Industrial production methods often involve large-scale chemical reactors and continuous processing to ensure high yields and purity .
Chemical Reactions Analysis
1H,1H-Perfluoro-1-dodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perfluorinated carboxylic acids, while reduction can yield perfluorinated hydrocarbons .
Scientific Research Applications
1H,1H-Perfluoro-1-dodecanol has a wide range of scientific research applications. In chemistry, it is used as a surfactant and in the synthesis of fluorinated polymers . In biology, it has been studied for its effects on cell membranes and its potential use in drug delivery systems . In medicine, it is being explored for its potential as a diagnostic agent due to its unique fluorinated structure . Industrially, it is used in the production of coatings, textiles, and other materials that require high resistance to water, oil, and stains .
Mechanism of Action
The mechanism of action of 1H,1H-Perfluoro-1-dodecanol involves its interaction with cell membranes and proteins . Its fluorinated structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability . This can lead to changes in cellular function and signaling pathways . Additionally, its resistance to metabolic degradation makes it a stable compound for various applications .
Comparison with Similar Compounds
1H,1H-Perfluoro-1-dodecanol can be compared to other fluorinated alcohols such as 1H,1H,2H,2H-Perfluoro-1-decanol and 1H,1H,2H,2H-Perfluoro-1-octanol . These compounds share similar properties, such as high thermal stability and resistance to chemical reactions . this compound is unique due to its longer carbon chain, which provides enhanced hydrophobicity and surface activity . This makes it particularly useful in applications requiring strong water and oil repellency .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F23O/c13-2(14,1-36)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h36H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTZQFTXUMCALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23CH2OH, C12H3F23O | |
| Record name | 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375107 | |
| Record name | 11:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-65-4 | |
| Record name | 11:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H,1H-Perfluoro-1-dodecanol contribute to the formation of patterned TiO2 films?
A1: this compound plays a crucial role in creating phase-separated Langmuir monolayers. When mixed with octadecylamine on an aqueous subphase containing potassium titanium oxalate, the differing affinities of these two molecules to the subphase and to each other lead to the formation of distinct domains within the monolayer. This compound, with its fluorinated chain, exhibits lower surface energy and tends to segregate from the octadecylamine, which interacts preferentially with the titanium precursor in the subphase. Upon transferring this monolayer onto a substrate using the Langmuir-Blodgett technique, the phase separation is maintained, resulting in patterned TiO2 domains after heat treatment. []
Q2: How can the size and shape of the TiO2 domains be controlled using this compound?
A2: The research demonstrates that both the concentration of the spreading solution and the mixing ratio of octadecylamine and this compound can influence the size and shape of the resulting TiO2 domains. [] By adjusting these parameters, researchers can fine-tune the phase separation within the Langmuir monolayer and thus control the morphology of the final TiO2 film. This level of control is valuable for tailoring the properties of the TiO2 film for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)
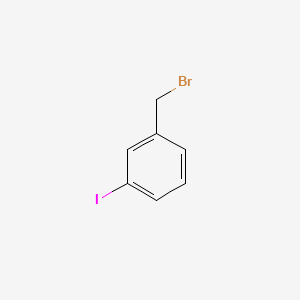
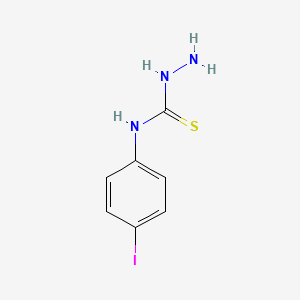

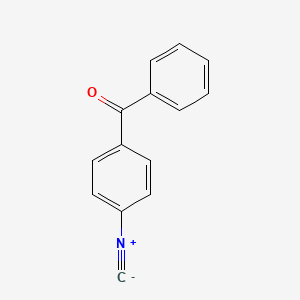
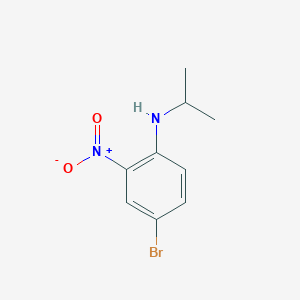
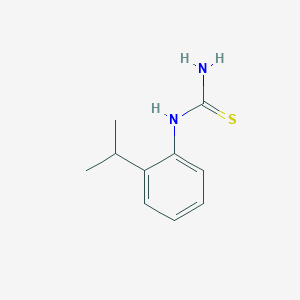
![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)
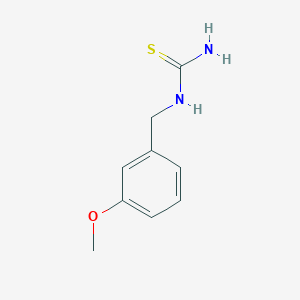
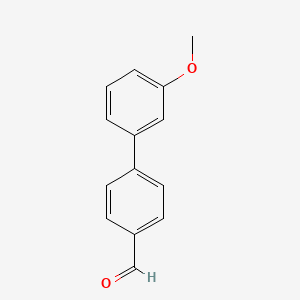

![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)
